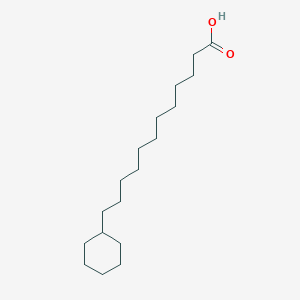

Cyclohexanedodecanoic acid

Description

Cyclohexanedodecanoic acid (CAS: 18017-77-1, molecular formula: C18H34O2) is a carboxylic acid characterized by a cyclohexane ring fused to a dodecanoic acid (12-carbon) chain. This structural configuration imparts unique physicochemical properties, such as enhanced rigidity compared to linear fatty acids, influencing its solubility, melting point, and industrial applications. The compound is utilized in niche industrial processes, though its exact applications remain less documented than common fatty acids like oleic acid .

Properties

CAS No. |

18017-77-1 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

12-cyclohexyldodecanoic acid |

InChI |

InChI=1S/C18H34O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h17H,1-16H2,(H,19,20) |

InChI Key |

NPXJYSKVHIVNMK-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCCCCCCCCCC(=O)O |

Canonical SMILES |

C1CCC(CC1)CCCCCCCCCCCC(=O)O |

Other CAS No. |

18017-77-1 |

Synonyms |

CHDDA omega-cyclohexyldodecanoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Several compounds share the molecular formula C18H34O2 but differ in structure, leading to distinct properties and uses. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of C18H34O2 Compounds

| Compound Name | CAS Number | Structure | Key Features | Applications |

|---|---|---|---|---|

| Cyclohexanedodecanoic acid | 18017-77-1 | Cyclohexane + dodecanoic acid | Rigid cyclohexane backbone; solid at room temperature | Specialty polymers, lubricant additives |

| Oleic acid | 112-80-1 | Unsaturated (cis-9) 18-carbon acid | Liquid at RT; high unsaturation enhances reactivity | Soaps, cosmetics, food emulsifiers |

| Cyclohexyl laurate | 6301-70-8 | Cyclohexyl ester of lauric acid | Ester group increases volatility; mild odor | Fragrances, plasticizers |

| trans-Vaccenic acid | 27251-59-8 | Trans-unsaturated 18-carbon acid | Higher melting point than cis-isomers; less common in natural fats | Biochemical research, dietary studies |

| Methyl 9,10-methylenehexadecanoate | 10152-61-1 | Cyclopropane ring in alkyl chain | Strain from cyclopropane enhances reactivity; synthetic intermediate | Organic synthesis, specialty chemicals |

Key Findings:

Structural Impact on Physical State: this compound’s rigid cyclohexane ring likely results in a higher melting point compared to linear or unsaturated analogs like oleic acid, which remains liquid at room temperature due to cis double bonds . Esters (e.g., cyclohexyl laurate) exhibit lower melting points and higher volatility, making them suitable for fragrances .

Chemical Reactivity: this compound’s saturated structure reduces oxidative instability compared to oleic acid, which is prone to peroxidation . Cyclopropane-containing derivatives (e.g., methyl 9,10-methylenehexadecanoate) exhibit unique reactivity due to ring strain, enabling use in synthetic chemistry .

Industrial Applications: Oleic acid dominates commercial applications (e.g., soaps, emulsifiers) due to its natural abundance and low cost . this compound’s niche uses likely stem from its structural rigidity, such as in high-performance lubricants or polymer additives .

Safety Considerations: Carboxylic acids like this compound may require handling precautions (e.g., corrosion resistance) similar to cyclohexanecarboxylic acid, which mandates specialized storage and PPE .

Q & A

Q. What experimental strategies can address discrepancies in reported enzymatic inhibition data for this compound across studies?

- Methodological Answer: Meta-analysis of existing data using PRISMA guidelines identifies confounding variables (e.g., enzyme source, assay buffers). Replicate studies under standardized conditions (pH 7.4, 37°C) and employ surface plasmon resonance (SPR) to measure binding kinetics directly .

Q. How can computational modeling enhance the understanding of this compound’s interaction with lipid bilayers?

- Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) model insertion into lipid bilayers, analyzing parameters like free energy profiles and lateral diffusion coefficients. Density functional theory (DFT) predicts electronic properties influencing membrane permeability .

Q. What methodologies are effective in assessing the environmental persistence and degradation pathways of this compound?

- Methodological Answer: Simulate environmental degradation using OECD 301F (ready biodegradability) tests. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites, while ecotoxicology assays (e.g., Daphnia magna mortality) evaluate ecological risks .

Q. How can researchers integrate green chemistry principles into this compound synthesis to minimize waste?

- Methodological Answer: Replace traditional solvents with ionic liquids or supercritical CO₂. Catalytic methods (e.g., enzymatic catalysis) improve atom economy. Life cycle assessment (LCA) quantifies environmental impact, focusing on E-factor (kg waste/kg product) reduction .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended when analyzing clustered data from repeated this compound bioactivity trials?

- Methodological Answer: Mixed-effects models (e.g., linear mixed models in R) account for nested data structures (e.g., multiple observations per subject). Sensitivity analyses test robustness, and bootstrapping estimates confidence intervals for heterogeneous datasets .

Q. How should researchers validate contradictory findings in this compound’s role as a pro-inflammatory or anti-inflammatory agent?

- Methodological Answer: Conduct dual-luciferase reporter assays (NF-κB vs. COX-2 pathways) under identical conditions. Flow cytometry quantifies cytokine profiles (e.g., IL-6, TNF-α) in primary immune cells, with Bayesian statistics assessing probabilistic outcomes .

Experimental Design Frameworks

What criteria ensure rigorous formulation of research questions for this compound studies?

Q. How can mixed-methods approaches address multifunctional applications of this compound in drug delivery systems?

- Methodological Answer: Combine quantitative pharmacokinetic studies (e.g., HPLC plasma concentration curves) with qualitative stakeholder interviews (e.g., pharmacologists) to evaluate feasibility. Triangulation validates consistency across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.